molecular formula C22H19FN4O4 B2591692 [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946329-50-6

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2591692
CAS RN: 946329-50-6
M. Wt: 422.416
InChI Key: YKEBZKNECBPOPH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl-oxazolyl group, a fluorophenyl group, and a methyl-triazole-carboxylate group. These groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques, including melting point analysis, solubility testing, and spectroscopic methods .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing related compounds and determining their crystal structures, which is fundamental for understanding their chemical properties and potential applications. For example, Xu Liang (2009) detailed the synthesis and crystal structure of a compound with similar functional groups, emphasizing the role of intermolecular hydrogen bonds in stabilizing the structure (Xu Liang). Similarly, the work by Muhammad Naeem Ahmed et al. (2020) on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives provides insights into how substituents affect molecular interactions and stability, leveraging Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Biological Activities

The compound's related structures have been explored for their antimicrobial activities, indicating potential applications in pharmaceuticals. H. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms (Bektaş et al., 2007).

Material Science and Corrosion Inhibition

Further applications in materials science have been demonstrated through corrosion inhibition studies. F. Bentiss et al. (2009) investigated the performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid, revealing high inhibition efficiency, which is crucial for protecting metals in acidic environments (Bentiss et al., 2009).

Fluorescence and Labeling Applications

On the fluorescence application front, Junzo Hirano et al. (2004) synthesized 6-methoxy-4-quinolone, a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, hinting at the potential of related compounds for use as fluorescent labeling reagents in biomedical analysis (Hirano et al., 2004).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or flammable .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or testing it in clinical trials .

properties

IUPAC Name

[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c1-13-20(25-26-27(13)17-8-6-16(23)7-9-17)22(28)30-12-19-14(2)31-21(24-19)15-4-10-18(29-3)11-5-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEBZKNECBPOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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